Extreme Lipophilicity (XLogP3-AA = 21.6) Distinguishes the Target Compound from Shorter-Chain and Fewer-Chain Isoxazole Analogs
The computed XLogP3-AA value for the target compound is 21.6, an exceptionally high value that surpasses that of common reference drugs (e.g., atorvastatin XLogP3-AA = 6.1) and is a direct consequence of its four C10 alkoxy chains . In the broader 3,5-diarylisoxazole liquid crystal family, compounds with two dodecyloxy chains typically show XLogP values in the 12–15 range . This order-of-magnitude increase in partition coefficient has operational consequences for reverse-phase chromatographic retention and membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 21.6 |
| Comparator Or Baseline | Typical two-chain 3,5-diarylisoxazoles (estimated XLogP 12–15) and atorvastatin (XLogP3-AA = 6.1) |
| Quantified Difference | ≥ 6.6 log units higher than typical two-chain isoxazoles; > 15 log units higher than atorvastatin |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
For chromatographic method development, compound identification, and purification scale-up, knowing that the target compound is among the most lipophilic members of its class prevents substitution with less retentive analogs.
- [1] PubChem Compound Summary for CID 71344541, Computed Properties: XLogP3-AA. National Center for Biotechnology Information (2025). View Source
- [2] Vieira A. A., Bryk F. R., Conte G., Bortoluzzi A. J., Gallardo H. 1,3-Dipolar cycloaddition reaction applied to synthesis of new unsymmetric liquid crystal compounds-based isoxazole. ChemInform, 2009, 40(40). View Source
